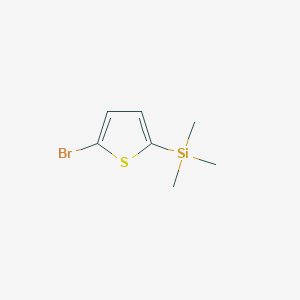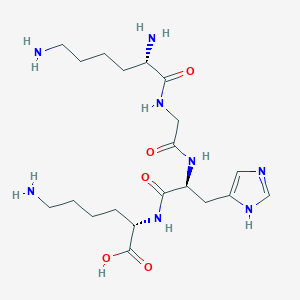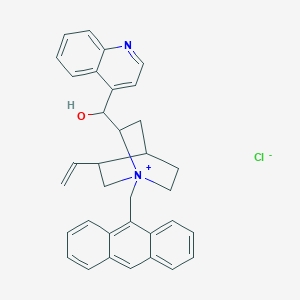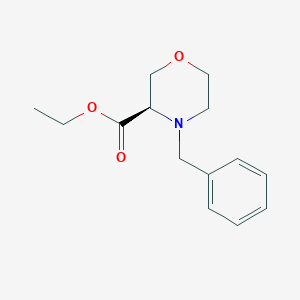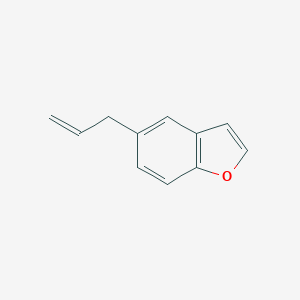![molecular formula C8H13NO2 B172800 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 122684-38-2](/img/structure/B172800.png)
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as MAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of bicyclic compounds and has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with various receptors, including the nicotinic acetylcholine receptor and the serotonin receptor.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit various biochemical and physiological effects in the body. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to improve cognitive function and memory. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to have a low toxicity profile and is generally well-tolerated in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It has also been found to exhibit significant biological activity, making it a useful tool for studying various molecular targets in the body. However, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Another area of interest is the study of the mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its interaction with various molecular targets in the body. Additionally, the synthesis of new derivatives of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and their biological activity could also be an area of future research.
Métodos De Síntesis
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde, while the Pictet-Spengler reaction involves the condensation of an amino acid or its derivative with an aldehyde or ketone. Both methods have been successfully used to synthesize Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with high yields and purity.
Aplicaciones Científicas De Investigación
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of various drugs.
Propiedades
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
121564-88-3 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


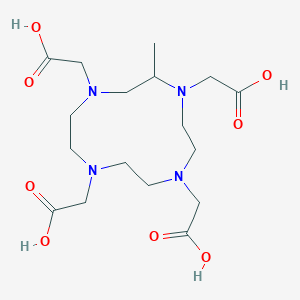
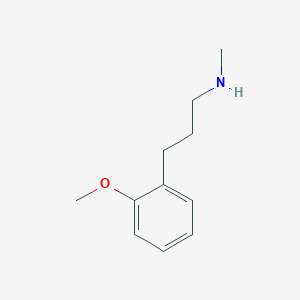
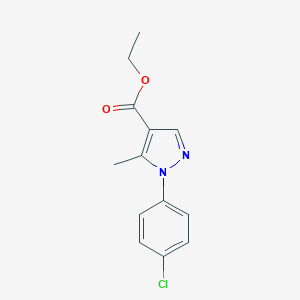
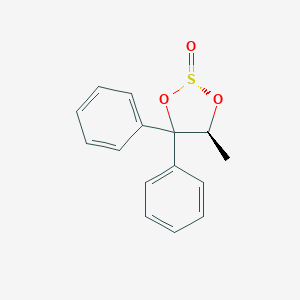
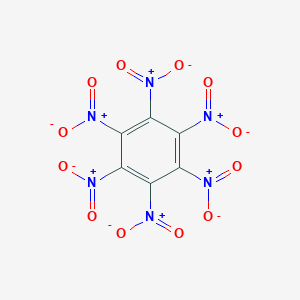

![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)
